(S)-4-(1-amino-3-hydroxypropyl)phenol
Overview
Description
(S)-4-(1-amino-3-hydroxypropyl)phenol is a chiral compound with a phenolic structure It is characterized by the presence of an amino group and a hydroxy group attached to a propyl chain, which is connected to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-amino-3-hydroxypropyl)phenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Introduction of the Propyl Chain: The propyl chain with the amino and hydroxy groups is introduced through a series of reactions, including alkylation and reduction.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-amino-3-hydroxypropyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
(S)-4-(1-amino-3-hydroxypropyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(1-amino-3-hydroxypropyl)phenol involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and exert various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-4-(1-amino-3-hydroxypropyl)phenol: The enantiomer of the compound with different stereochemistry.
4-(1-amino-3-hydroxypropyl)phenol: The racemic mixture containing both (S) and ® enantiomers.
Uniqueness
(S)-4-(1-amino-3-hydroxypropyl)phenol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and racemic mixture. This makes it valuable for studying stereochemistry-related effects in various applications.
Properties
IUPAC Name |
4-[(1S)-1-amino-3-hydroxypropyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-9(5-6-11)7-1-3-8(12)4-2-7/h1-4,9,11-12H,5-6,10H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJGNRBTXLWPQQ-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCO)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718850 | |
Record name | 4-[(1S)-1-Amino-3-hydroxypropyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213129-23-7 | |
Record name | 4-[(1S)-1-Amino-3-hydroxypropyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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